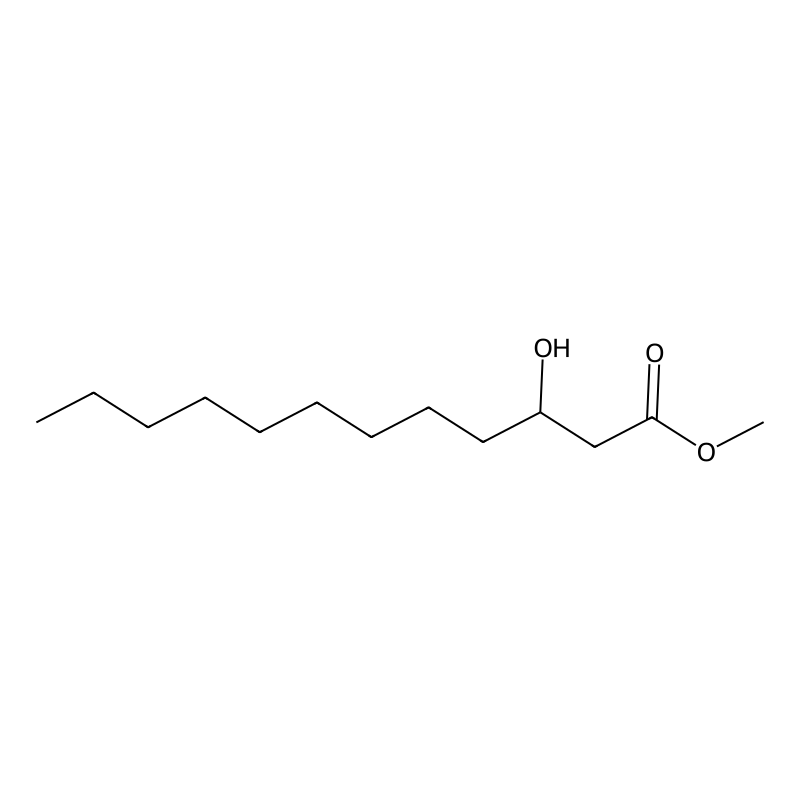

Methyl 3-hydroxydodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl 3-hydroxydodecanoate is an organic compound classified as a medium-chain fatty acid methyl ester. Its chemical formula is , and it features a hydroxyl group at the third carbon of the dodecanoate chain. This compound is part of a broader class of 3-hydroxy fatty acids, which are significant in various biological and industrial applications due to their unique properties, including biodegradability and potential as biofuels .

Biomarker Discovery and Analysis

M3DD has been identified as a potential biomarker in various studies. It is found elevated in the blood plasma of individuals with certain metabolic disorders, including Niemann-Pick type C disease, a rare genetic disorder affecting cholesterol metabolism []. Additionally, M3DD levels may be altered in individuals with specific types of cancer, suggesting its potential as a diagnostic tool [].

Understanding Cellular Processes

M3DD has been used in research to investigate various cellular processes. Studies have employed it to study the role of specific enzymes involved in fatty acid metabolism and understand how they influence cellular signaling pathways []. Additionally, M3DD has been utilized to explore the impact of different environmental factors on cellular lipid composition [].

- Esterification: It can react with carboxylic acids to form new esters.

- Hydrogenation: The compound can be hydrogenated to produce saturated fatty acids.

- Transesterification: It can be converted into biodiesel through transesterification with alcohols .

Methyl 3-hydroxydodecanoate exhibits notable biological activities, primarily related to its role in the synthesis of polyhydroxyalkanoates (PHAs). These biopolymers are produced by various microorganisms and have applications in bioplastics and biodegradable materials. The compound has been shown to support the growth of certain bacteria, such as Pseudomonas aeruginosa, which utilize it as a carbon source for the production of PHAs .

The synthesis of methyl 3-hydroxydodecanoate can be achieved through several methods:

- Reformatsky Reaction: This method involves the reaction of an aldehyde with a bromoester in the presence of zinc, leading to the formation of 3-hydroxy esters. This approach is advantageous due to its mild reaction conditions and high yields .

- Catalytic Hydrogenation: Methyl dodecanoate can be hydrogenated over a catalyst to introduce the hydroxyl group at the third position, yielding methyl 3-hydroxydodecanoate .

- Microbial Fermentation: Certain microorganisms can biosynthesize this compound from simpler substrates, providing an environmentally friendly synthesis route .

Methyl 3-hydroxydodecanoate finds diverse applications across various fields:

- Bioplastics: As a precursor for polyhydroxyalkanoates, it is used in creating biodegradable plastics.

- Cosmetics: Its emollient properties make it suitable for use in skin care products.

- Biofuels: The compound serves as a potential feedstock for biodiesel production due to its favorable properties .

Studies have indicated that methyl 3-hydroxydodecanoate interacts with various biological systems, particularly in microbial metabolism. Research has shown that it can enhance the production of medium-chain-length polyhydroxyalkanoates when used as a carbon source in microbial cultures. This interaction is crucial for developing sustainable bioplastics from renewable resources .

Methyl 3-hydroxydodecanoate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxydecanoate | Shorter carbon chain, used in similar applications | |

| Methyl laurate | Derived from lauric acid, commonly used in cosmetics | |

| Methyl 3-hydroxylaurate | Hydroxylated derivative with different properties |

Uniqueness

Methyl 3-hydroxydodecanoate is unique due to its medium-chain length, which provides distinct physical and chemical properties compared to shorter or longer chain homologs. Its ability to serve as both a building block for biopolymers and a potential biofuel feedstock distinguishes it from other similar compounds, making it valuable for sustainable applications .